molecular formula C22H26ClNO3 B14505817 L-2-alpha-Tropinyl benzilate hydrochloride CAS No. 64520-33-8

L-2-alpha-Tropinyl benzilate hydrochloride

Katalognummer: B14505817
CAS-Nummer: 64520-33-8
Molekulargewicht: 387.9 g/mol
InChI-Schlüssel: YSKRBSYNQLTHMW-VJJOGWKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-2-alpha-Tropinyl benzilate hydrochloride is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by its molecular structure, which includes a tropinyl group and a benzilate moiety, making it a subject of interest in both organic chemistry and pharmacology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-2-alpha-Tropinyl benzilate hydrochloride typically involves the reaction of tropine with benzilic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The compound is then purified through various techniques, such as crystallization and chromatography, to meet the required standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

L-2-alpha-Tropinyl benzilate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with factors like temperature, solvent, and reaction time being critical .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups to the benzilate moiety .

Wissenschaftliche Forschungsanwendungen

L-2-alpha-Tropinyl benzilate hydrochloride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of L-2-alpha-Tropinyl benzilate hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which it is studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to L-2-alpha-Tropinyl benzilate hydrochloride include:

Uniqueness

This compound is unique due to its specific combination of a tropinyl group and a benzilate moiety. This structural uniqueness contributes to its distinct chemical and pharmacological properties, setting it apart from other similar compounds .

Eigenschaften

CAS-Nummer

64520-33-8

Molekularformel

C22H26ClNO3

Molekulargewicht

387.9 g/mol

IUPAC-Name

[(2R)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C22H25NO3.ClH/c1-23-18-12-14-19(23)20(15-13-18)26-21(24)22(25,16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-20,25H,12-15H2,1H3;1H/t18?,19?,20-;/m1./s1

InChI-Schlüssel

YSKRBSYNQLTHMW-VJJOGWKDSA-N

Isomerische SMILES

CN1C2CC[C@H](C1CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl

Kanonische SMILES

CN1C2CCC1C(CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.